Prop-2-en-1-yl piperidine-1-carboxylate
Description
Prop-2-en-1-yl piperidine-1-carboxylate is a piperidine-derived carbamate ester featuring an allyl (prop-2-en-1-yl) group as the ester substituent. The allyl group introduces unsaturation (C=C), which may influence reactivity, polarity, and molecular interactions compared to saturated esters. Based on related compounds (e.g., prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate ), the molecular formula is estimated as C₉H₁₃NO₂, with a molecular weight of ~167.2 g/mol. The allyl moiety likely reduces hydrophobicity (lower XLogP3) relative to bulkier esters like cyclohexyl or tert-butyl derivatives.
Properties
CAS No. |
17738-04-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
prop-2-enyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2 |
InChI Key |
XIOHUMRSFVEJNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester typically involves the esterification of 1-piperidinecarboxylic acid with propenyl alcohol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: On an industrial scale, the production of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-propen-1-yl ester has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Prop-2-en-1-yl piperidine-1-carboxylate with structurally related piperidine carboxylates:
*Estimated based on structural analogs.
Key Differences in Physicochemical Properties
- Hydrophobicity (XLogP3): The allyl ester’s unsaturation reduces logP compared to saturated esters (e.g., cyclohexyl: 2.8 vs. allyl: ~1.2). The hydroxylated derivative has even lower logP (~0.5) due to polar OH groups.
- Molecular Weight: Bulky substituents (e.g., cyclohexyl, tert-butyl) increase molecular weight significantly, impacting solubility and diffusion properties.
- Physical State: Allyl and isopropyl esters are likely liquids at room temperature, while hydroxylated or bulky derivatives (e.g., tert-butyl) tend to be solids .
Reactivity and Functional Group Influence
- The allyl group’s C=C bond may participate in conjugation or addition reactions, offering synthetic versatility absent in saturated esters.
- Hydroxyl or formyl substituents (e.g., ) introduce sites for hydrogen bonding or further functionalization, enhancing utility in pharmaceutical intermediates.
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